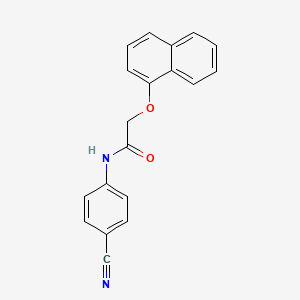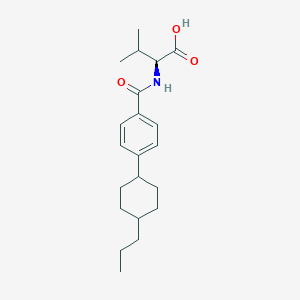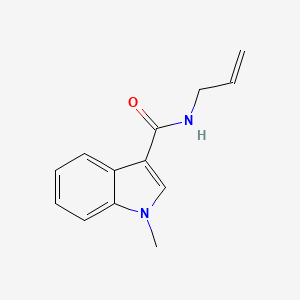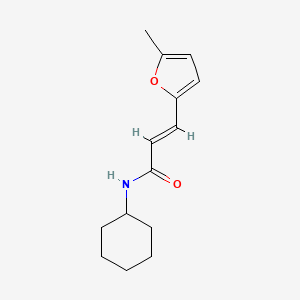
N-(4-cyanophenyl)-2-naphthalen-1-yloxyacetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(4-cyanophenyl)-2-naphthalen-1-yloxyacetamide, also known as NCA, is a compound that has gained significant attention in scientific research due to its potential pharmaceutical applications. This compound is a member of the naphthalene family and is known for its ability to inhibit the growth of cancer cells. In
Wirkmechanismus
The mechanism of action of N-(4-cyanophenyl)-2-naphthalen-1-yloxyacetamide is not fully understood, but studies have shown that it inhibits the activity of the enzyme topoisomerase IIα, which is involved in DNA replication and repair. By inhibiting this enzyme, this compound prevents the replication of cancer cells, leading to their death.
Biochemical and Physiological Effects:
This compound has been found to have several biochemical and physiological effects. It has been shown to induce apoptosis in cancer cells, inhibit the growth of tumor cells, and have anti-inflammatory and anti-oxidant properties. In addition, this compound has been found to have a low toxicity profile, making it a promising candidate for further research.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using N-(4-cyanophenyl)-2-naphthalen-1-yloxyacetamide in lab experiments is its low toxicity profile, which makes it safe to use in vitro and in vivo. However, one limitation is that this compound is not water-soluble, which can make it difficult to administer in certain experiments.
Zukünftige Richtungen
There are several future directions for the study of N-(4-cyanophenyl)-2-naphthalen-1-yloxyacetamide. One direction is to explore its potential as a cancer treatment, either alone or in combination with other drugs. Another direction is to investigate its anti-inflammatory and anti-oxidant properties for the treatment of other diseases, such as arthritis and cardiovascular disease. Additionally, further research is needed to fully understand the mechanism of action of this compound and its potential side effects.
Conclusion:
In conclusion, this compound is a compound that has gained significant attention in scientific research due to its potential pharmaceutical applications. Its ability to inhibit the growth of cancer cells, induce apoptosis, and have anti-inflammatory and anti-oxidant properties make it a promising candidate for further research. While there are limitations to its use in lab experiments, its low toxicity profile and potential for use in cancer treatment make it an exciting area of study for the future.
Synthesemethoden
The synthesis of N-(4-cyanophenyl)-2-naphthalen-1-yloxyacetamide involves the reaction between 4-cyanophenol and 2-naphthoxyacetyl chloride in the presence of triethylamine. The reaction takes place in dichloromethane and is carried out at room temperature. The resulting product is purified through column chromatography, which yields this compound as a white solid.
Wissenschaftliche Forschungsanwendungen
N-(4-cyanophenyl)-2-naphthalen-1-yloxyacetamide has been extensively studied for its potential pharmaceutical applications. It has been shown to inhibit the growth of cancer cells by inducing apoptosis, which is programmed cell death. This compound has also been found to inhibit the growth of tumor cells in vitro and in vivo. In addition, this compound has been shown to have anti-inflammatory and anti-oxidant properties.
Eigenschaften
IUPAC Name |
N-(4-cyanophenyl)-2-naphthalen-1-yloxyacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H14N2O2/c20-12-14-8-10-16(11-9-14)21-19(22)13-23-18-7-3-5-15-4-1-2-6-17(15)18/h1-11H,13H2,(H,21,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NFPACMDIKARRIR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC=C2OCC(=O)NC3=CC=C(C=C3)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H14N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-cyclopentyl-2-[(2,6-difluorophenyl)sulfonylamino]acetamide](/img/structure/B7644412.png)



![2-[4-[(4-cyanophenyl)methyl]piperazin-1-yl]-N-(furan-2-ylmethylcarbamoyl)acetamide](/img/structure/B7644444.png)

![2-[5-(diethylsulfamoyl)-2-oxopyridin-1-yl]-N-quinolin-8-ylacetamide](/img/structure/B7644451.png)


![(Z)-N-[3-[(3-bromo-4-ethoxyphenyl)sulfamoyl]-4-methoxyphenyl]-2-cyano-3-phenylprop-2-enamide](/img/structure/B7644476.png)


![(Z)-2-cyano-N-[5-[(2,5-dichlorophenyl)sulfamoyl]-2-morpholin-4-ylphenyl]-3-phenylprop-2-enamide](/img/structure/B7644483.png)
